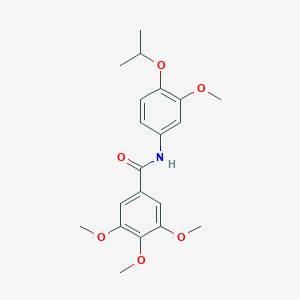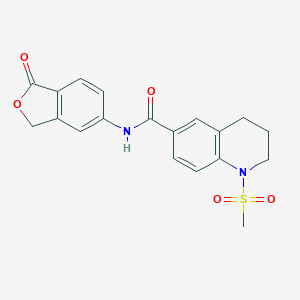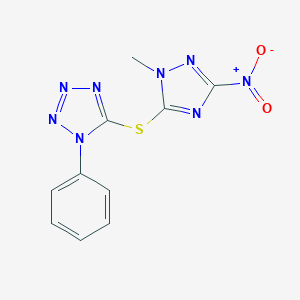
2-(2,3-dimethylphenoxy)-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dimethylphenoxy)-N-methylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the amide family and is commonly referred to as DMAA. DMAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. In
作用機序
The exact mechanism of action of DMAA is not fully understood. However, it is believed to exert its effects through the modulation of various neurotransmitters, including dopamine, norepinephrine, and serotonin. DMAA has been found to increase the release of these neurotransmitters, leading to increased neuronal activity.
Biochemical and Physiological Effects
DMAA has been found to exhibit various biochemical and physiological effects. It has been shown to increase energy levels, improve cognitive function, and enhance physical performance. DMAA has also been found to exhibit analgesic and anti-inflammatory effects. However, further research is needed to fully understand the extent of these effects and their potential applications.
実験室実験の利点と制限
DMAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMAA has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. However, there are also limitations to the use of DMAA in lab experiments. Its exact mechanism of action is not fully understood, and further research is needed to fully understand its effects and potential applications.
将来の方向性
There are several future directions for the research of DMAA. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. DMAA has also been investigated for its potential use as an analgesic and anti-inflammatory agent, and further research in this area could lead to the development of new drugs. Additionally, the exact mechanism of action of DMAA is not fully understood, and further research is needed to fully understand its effects and potential applications.
Conclusion
In conclusion, DMAA is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. DMAA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, and as an analgesic and anti-inflammatory agent. Future research in this area could lead to the development of new drugs and a better understanding of the effects and potential applications of DMAA.
合成法
DMAA can be synthesized through a reaction between 2,3-dimethylphenol and N-methylacetamide. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid. The resulting product is a white crystalline solid that can be purified through recrystallization.
科学的研究の応用
DMAA has been the focus of scientific research due to its potential applications in the field of medicine. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs. DMAA has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. It has also been investigated for its potential use as an analgesic and anti-inflammatory agent.
特性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC名 |
2-(2,3-dimethylphenoxy)-N-methylacetamide |
InChI |
InChI=1S/C11H15NO2/c1-8-5-4-6-10(9(8)2)14-7-11(13)12-3/h4-6H,7H2,1-3H3,(H,12,13) |
InChIキー |
ZOBKWFOIEBRENJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC)C |
正規SMILES |
CC1=C(C(=CC=C1)OCC(=O)NC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)

![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![methyl 4-[(6-oxodibenzo[cd,g]indazol-2(6H)-yl)methyl]benzoate](/img/structure/B263277.png)
![{4-[4-(Dimethylamino)benzoyl]piperazino}(2-furyl)methanone](/img/structure/B263280.png)
![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)

![2,6-dimethoxy-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263288.png)
![2,4,5-trimethoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B263289.png)

![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)